4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene
Description
This compound is a sulfonamide derivative featuring a central piperazine ring substituted with:
- A 4-chlorophenylsulfonyl group linked via an ethylamine spacer.
- A 4-chlorobenzenesulfonyl group directly attached to the piperazine nitrogen.
Its molecular formula is C₁₇H₁₈Cl₂N₄O₄S₂ (calculated), with a molecular weight of ~513.38 g/mol.
Properties
IUPAC Name |
4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O4S2/c19-15-1-5-17(6-2-15)28(24,25)21-9-10-22-11-13-23(14-12-22)29(26,27)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMUVTXQPQSCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Based on its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds or sulfone groups.
Mode of Action
The compound likely undergoes electrophilic aromatic substitution reactions. In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring.
Biochemical Pathways
Given its structure and potential mode of action, it may influence pathways involving aromatic compounds or sulfone groups.
Pharmacokinetics
Its molecular weight of 287162 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed and distributed in the body.
Biological Activity
4-Chloro-1-((4-(2-(((4-chlorophenyl)sulfonyl)amino)ethyl)piperazinyl)sulfonyl)benzene, often referred to as a sulfonamide derivative, exhibits significant biological activity that spans various pharmacological domains. This article consolidates findings from diverse studies, focusing on its antibacterial, enzyme inhibitory, and anticancer properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN2O4S2 |
| Molecular Weight | 408.96 g/mol |
| Density | 1.412 g/cm³ |
| Boiling Point | 400.8°C |
| Melting Point | 109°C |
Antibacterial Activity
Research indicates that the compound exhibits moderate to strong antibacterial activity. A study evaluated its effects against several bacterial strains, including Salmonella typhi and Bacillus subtilis, where it demonstrated significant inhibition:
- Active Strains :
- Salmonella typhi: Moderate activity
- Bacillus subtilis: Strong activity
- Other tested strains showed weak to moderate responses.
The compound's structure allows for effective interaction with bacterial enzymes, which is crucial for its antibacterial efficacy.
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : The synthesized derivatives showed strong inhibitory activity against AChE, with IC50 values indicating potent effects compared to standard inhibitors.
-
Urease Inhibition : The compound was identified as a highly effective urease inhibitor, with several derivatives exhibiting IC50 values significantly lower than those of known inhibitors. For instance:
Compound IC50 (µM) Compound A 2.14±0.003 Compound B 0.63±0.001 Compound C 1.13±0.003
These findings suggest its potential utility in treating conditions related to urease activity, such as urinary tract infections.
Anticancer Properties
The anticancer potential of this compound has also been explored. Studies have indicated that derivatives containing the piperazine and sulfonamide functionalities can induce apoptosis in cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways essential for tumor growth.
Case Studies
- Study on Urease Inhibitors : A comprehensive evaluation of various sulfonamide derivatives revealed that those similar to our compound exhibited significant anticancer properties alongside their urease inhibition capabilities.
- Cell Line Studies : In vitro studies on cancer cell lines demonstrated that certain derivatives led to a reduction in cell viability, suggesting a dose-dependent response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : 4-Chloro-1-[(4-pyrimidin-2-ylpiperazinyl)sulfonyl]benzene
- Molecular Formula : C₁₅H₁₆ClN₃O₂S
- Molecular Weight : 337.83 g/mol .
- Key Differences : Replaces the ethylsulfonamide group with a pyrimidine ring.
- Activity : Acts as a CFTR corrector , enhancing cystic fibrosis transmembrane conductance regulator function .
- Significance : Demonstrates that piperazine-linked sulfonamides with aromatic heterocycles (e.g., pyrimidine) can modulate ion channels.
Compound B : 2-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Molecular Formula : C₂₄H₂₂ClN₃O₄S
- Molecular Weight : 483.97 g/mol .
- Key Differences: Incorporates a bulky benzo[de]isoquinoline-dione moiety via an ethyl linker.
- Implications : The extended aromatic system may reduce solubility but enhance binding to hydrophobic targets (e.g., enzymes or receptors).
Compound C : 2-Chloro-1-[4-(4-chlorophenyl)-1-piperazinyl]ethanone
Comparative Analysis Table
Research Findings and Trends
Sulfonamide Substitution: The target compound’s dual sulfonamide groups may enhance hydrogen bonding with biological targets compared to mono-sulfonamides (e.g., Compound C) . Bulkier substituents (e.g., Compound B’s benzoisoquinoline) reduce solubility but improve target specificity .
Piperazine Flexibility :
- Piperazine rings enable conformational adaptability , critical for binding to diverse targets (e.g., ion channels in Compound A) .
Q & A
Q. What are the common synthetic routes for this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and subsequent coupling with chlorophenyl groups. Key steps include:
- Sulfonylation : Reacting piperazine with chlorophenylsulfonyl chloride under basic conditions (e.g., sodium acetate buffer) to form the sulfonamide intermediate .
- Purification : Column chromatography or recrystallization to isolate the product, with yields influenced by reaction temperature (optimized at 0–5°C for sensitive intermediates) and stoichiometric ratios of reagents .
- Critical Parameters : Excess sulfonyl chloride improves conversion, while rigorous moisture exclusion prevents hydrolysis of reactive intermediates .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify sulfonamide NH protons (~10–12 ppm) and sulfonyl-linked aromatic carbons (~125–140 ppm) .
- HPLC : Reverse-phase HPLC with a methanol-buffer mobile phase (e.g., 65:35 methanol/sodium 1-octanesulfonate, pH 4.6) achieves ≥98% purity, with retention time reproducibility dependent on column aging .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 463.96 for related derivatives) and fragmentation patterns .
Q. What are the primary research applications in medicinal chemistry?
- Enzyme Inhibition : The sulfonamide group acts as a zinc-binding motif in metalloenzyme inhibitors (e.g., carbonic anhydrase), with activity modulated by substituent electronegativity .
- Receptor Targeting : Piperazine derivatives exhibit affinity for serotonin and dopamine receptors, making this compound a scaffold for neuropharmacological studies .
Advanced Research Questions
Q. How do structural modifications at the sulfonamide or piperazinyl groups influence biological activity?
- Sulfonamide Substitution : Replacing the 4-chlorophenyl group with electron-withdrawing groups (e.g., Br, CF) enhances enzyme inhibition potency but may reduce solubility. For example, bromine substitution increased IC by 3-fold in carbonic anhydrase assays .
- Piperazine Functionalization : Adding hydroxyethyl or methyl groups to the piperazine ring improves blood-brain barrier penetration, as seen in analogs with 2-hydroxyethylpiperazine showing 10× higher CNS bioavailability .
Q. How can contradictions in reported synthetic yields and purity levels be addressed?
- Yield Optimization : Reproducibility issues often stem from trace moisture or oxygen. Using anhydrous solvents (e.g., THF over DCM) and inert atmospheres increased yields from 55% to 85% in scaled-up syntheses .
- Purity Challenges : Co-eluting impurities in HPLC can be resolved by gradient elution (e.g., 5–95% methanol over 30 minutes) or tandem MS detection .
Q. What challenges arise in developing high-throughput analytical methods for this compound?
- Matrix Interference : In biological matrices (e.g., plasma), protein binding reduces recovery rates. Solid-phase extraction (SPE) with C18 cartridges improves detection limits to 0.1 ng/mL .
- Method Validation : Cross-reactivity with metabolites requires rigorous specificity testing. For example, LC-MS/MS with multiple reaction monitoring (MRM) distinguishes the parent compound from hydroxylated metabolites .
Methodological Considerations
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rate) meticulously to mitigate batch-to-batch variability .
- Data Interpretation : Use crystallographic data (e.g., CCDC entries) to resolve ambiguous NOE correlations in stereochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
